Cyclo-cdp

Description

Non-Ribosomal Peptide Synthetases (NRPSs)

Non-ribosomal peptide synthetases are large, multifunctional enzymes that assemble peptides without the use of ribosomes. nih.govnih.gov They are particularly prevalent in bacteria and fungi. itjfs.comnih.gov The synthesis occurs on a protein template through a thiotemplate mechanism, where each module of the NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. nih.govpnas.org

A minimal elongation module of an NRPS consists of three core domains:

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate. nih.gov

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid as a thioester via its 4'-phosphopantetheine (B1211885) (Ppant) arm. nih.gov

Condensation (C) domain: Catalyzes the formation of the peptide bond between the upstream peptidyl-thioester and the downstream aminoacyl-thioester. nih.gov

The final cyclodipeptide is typically released from the NRPS complex. In some cases, this release involves spontaneous cyclization from a dipeptidyl-thioester intermediate, particularly when the sequence contains proline. google.com Research on grass-endophytic Epichloë fungi has identified several variants of the NRPS PpzA. pnas.org The full-length variant, PpzA-1, synthesizes a dipeptide aldehyde that leads to the formation of the pyrrolopyrazine peramine. However, naturally occurring truncated variants of this NRPS, which lack the final reductase release domain, have been shown to produce cyclodipeptides. pnas.orgpnas.org For example, a variant from Epichloë festucae was found to produce cyclo(L-Pro-L-Arg). pnas.org This demonstrates that NRPS evolution through domain shuffling can lead to a diversity of products from a single gene locus, with product release occurring via efficient nonenzymatic cyclization of the enzyme-tethered intermediate. pnas.orgpnas.org

Cyclodipeptide Synthases (CDPSs)

Cyclodipeptide synthases represent a distinct family of enzymes that catalyze the formation of CDPs. researchgate.netresearchgate.net Unlike NRPSs, CDPSs utilize two aminoacyl-tRNA (aa-tRNA) molecules as substrates, effectively diverting them from ribosomal protein synthesis. researchgate.netdntb.gov.ua These enzymes are found across bacteria, fungi, and even some animals. researchgate.net

The catalytic mechanism of CDPSs is a ping-pong reaction involving a conserved catalytic triad. The enzyme first accepts an aminoacyl moiety from the first aa-tRNA substrate, forming a covalent ester intermediate. Subsequently, it binds the second aa-tRNA and facilitates a nucleophilic attack by its amino group, leading to the formation of a linear dipeptidyl-enzyme intermediate. This is followed by an intramolecular cyclization that releases the final cyclodipeptide product. dntb.gov.ua

CDPSs can be classified into phylogenetically distinct subfamilies, such as the NYH and XYP subfamilies, which are characterized by specific sequence signatures. researchgate.net The specificity for the two aminoacyl-tRNA substrates is determined by residues within two binding pockets, P1 and P2. researchgate.net

A notable discovery is the identification of a new family of arginine-containing cyclodipeptide synthases (RCDPSs) in fungi. ebi.ac.uk These enzymes, which can synthesize diverse cyclo-arginine-Xaa dipeptides, show no sequence homology to NRPSs or previously characterized bacterial CDPSs and are dependent on aminoacyl-tRNA substrates. ebi.ac.uk Another well-studied example is AlbC, the first CDPS to be characterized, which is involved in the biosynthesis of the antibiotic albonoursin (B1666814) [cyclo(ΔPhe-ΔLeu)] and can produce various CDPs, including cyclo(Phe-Leu). researchgate.netgoogle.com

Structure

2D Structure

3D Structure

Properties

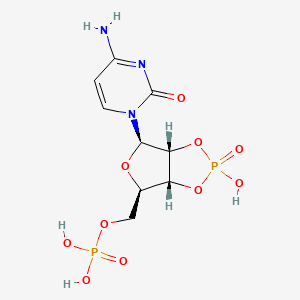

CAS No. |

5511-94-4 |

|---|---|

Molecular Formula |

C9H13N3O10P2 |

Molecular Weight |

385.16 g/mol |

IUPAC Name |

[(3aR,4R,6R,6aR)-4-(4-amino-2-oxopyrimidin-1-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H13N3O10P2/c10-5-1-2-12(9(13)11-5)8-7-6(21-24(17,18)22-7)4(20-8)3-19-23(14,15)16/h1-2,4,6-8H,3H2,(H,17,18)(H2,10,11,13)(H2,14,15,16)/t4-,6-,7-,8-/m1/s1 |

InChI Key |

IZJNKZMLZILGRK-XVFCMESISA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C3C(C(O2)COP(=O)(O)O)OP(=O)(O3)O |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O3)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C3C(C(O2)COP(=O)(O)O)OP(=O)(O3)O |

Synonyms |

cyclo-CDP |

Origin of Product |

United States |

Characterization of Non Enzymatic Cyclodipeptide Formation Routes

Cyclodipeptides can be formed through non-enzymatic routes, typically via spontaneous intramolecular reactions. itjfs.com These processes are significant as they can occur during food processing, storage, or under conditions mimicking prebiotic environments. itjfs.com

The primary mechanism of non-enzymatic CDP formation is the intramolecular cyclization of a linear dipeptide, which involves dehydration and condensation to form the diketopiperazine ring. itjfs.com This reaction can also occur from the N-terminal end of larger peptides and proteins. itjfs.com The presence of a proline residue in a dipeptide sequence particularly favors spontaneous cyclization, as proline's structure promotes a cis-conformation of the preceding peptide bond, bringing the peptide's termini into close proximity. google.comnih.gov This is a contributing factor to the abundance of proline-containing CDPs in nature.

Non-enzymatic formation is frequently observed under thermal stress. During the heating, sterilization, or roasting of food products like dairy, meat, coffee, and cocoa, linear peptides can degrade and cyclize, generating a variety of CDPs. itjfs.comitjfs.com For instance, the concentration of CDPs in Gouda cheese has been shown to increase significantly with the ripening period, largely generated from the breakdown of casein. itjfs.com

Research into prebiotic chemistry has also shed light on non-enzymatic CDP synthesis. Studies have demonstrated that cyclodipeptides can form from free amino acids in an alkaline aqueous solution in the presence of trimetaphosphate (P3m), a plausible prebiotic condensing agent. Interestingly, these studies have also revealed chiral selection during formation; for example, L-proline showed a preference for reacting with D-amino acids over L-amino acids to form cyclo(L-Pro-D-AA).

Furthermore, non-enzymatic cyclization can be a side reaction in enzymatic pathways. As noted with NRPSs, the instability of the dipeptidyl-thioester linkage to the enzyme can lead to premature, spontaneous release of a cyclodipeptide. google.com This is particularly evident in engineered or naturally truncated NRPS systems that lack a proper termination domain, where non-enzymatic cyclization becomes the primary route for product release. pnas.orgpnas.org

Table of Mentioned Compounds

Chemical Synthesis Methodologies for Cyclodipeptides

Solution-Phase Synthetic Strategies and Optimization

Solution-phase synthesis of cyclodipeptides involves carrying out the cyclization reaction in a homogeneous solution. This approach typically begins with the formation of a linear dipeptide, followed by its cyclization. A common strategy involves the cyclization of linear dipeptides that are appropriately protected, often with an amine at one terminus and an ester at the other. mdpi.com The intramolecular cyclization can be induced under various conditions, including thermal methods, such as refluxing in high-boiling solvents like toluene (B28343) or xylene. mdpi.com

Optimization of solution-phase cyclization conditions is crucial to achieve high yields and minimize undesirable side reactions, such as racemization or polymerization. Factors influencing the success of cyclization in solution include the choice of solvent, temperature, concentration, and the presence of coupling agents or catalysts. For instance, the cyclization of amino dipeptide esters can occur spontaneously, but careful control of reaction parameters is necessary to favor cyclization over other reactions. mdpi.com

Solution-phase synthesis offers advantages in terms of scalability, making it suitable for producing larger quantities of cyclodipeptides. itjfs.com Convergent solution-phase peptide synthesis, where pre-formed peptide fragments are coupled, has also been employed for the synthesis of cyclic peptides, including cyclodipeptides. mdpi.com Optimized conditions using coupling reagents like HATU/HOBt or HATU/HOAt have been reported to facilitate efficient amide bond formation during cyclization in solution. mdpi.com

Solid-Phase Synthesis Techniques and Applications

Solid-phase synthesis (SPS) provides an alternative and often advantageous approach for the synthesis of cyclodipeptides, particularly for generating libraries of diverse structures. In SPS, the linear dipeptide precursor is assembled on an insoluble solid support, typically a resin. itjfs.com After the linear dipeptide is formed and appropriately protected, the cyclization step is performed while the peptide is still attached to the resin or after cleavage from the resin.

A common method involves immobilizing a linear dipeptide onto a solid support, followed by removal of the N-protecting group to facilitate intramolecular cyclization. itjfs.com SPS offers several benefits, including simplified purification steps as reagents and by-products are washed away from the solid support, improved yields, and higher purity of the final product compared to some solution-phase methods. itjfs.com

Solid-phase synthesis is particularly efficient for the rapid generation of diverse libraries of cyclodipeptides for screening purposes, such as in drug discovery. itjfs.com, units.it Techniques like the SPOT method on cellulose (B213188) membranes allow for the parallel synthesis of multiple cyclodipeptides on a small scale. units.it Standard Fmoc chemistry on various resins, such as Wang resin, is commonly used for assembling the linear peptide precursor in SPS. mdpi.com, mdpi.com Specialized resins, like 'safety-catch' resins, can also be employed to facilitate solid-phase cyclization by becoming labile under specific conditions that promote intramolecular reaction. mdpi.com Despite its efficiency for small-scale synthesis and library generation, scaling up solid-phase synthesis to larger quantities can be expensive and requires specialized equipment and expertise. itjfs.com, itjfs.com

Intramolecular Cyclization Approaches for Linear Dipeptide Precursors

Intramolecular cyclization of linear dipeptide precursors is a fundamental chemical route for synthesizing cyclodipeptides. This process involves the formation of the second amide bond to close the ring structure. Typically, a linear dipeptide with a free amino group at one end and an activated carboxyl group or an ester at the other undergoes cyclization. itjfs.com, researchgate.net

For instance, a C-terminally protected dipeptide, often as a methyl ester, can undergo cyclization where the N-terminal amine acts as a nucleophile attacking the C-terminal ester or activated carboxyl group. itjfs.com The methoxy (B1213986) functionality in the methyl ester serves as a leaving group in this reaction. itjfs.com

The efficiency of intramolecular cyclization is influenced by factors such as the amino acid sequence, stereochemistry, and the reaction conditions. Studies have shown that the sequence of amino acids in the linear dipeptide can affect the yield of the cyclization product. researchgate.net While cyclization can occur spontaneously, particularly under thermal conditions, careful optimization is needed to favor the desired intramolecular reaction over intermolecular polymerization or other side reactions. mdpi.com, itjfs.com The cyclization of proline-containing linear dipeptides, for example, has been studied in alkaline aqueous solutions under potentially prebiotic conditions, demonstrating the feasibility of this intramolecular cyclization route. researchgate.net

Rational Design and Synthesis of Cyclodipeptide Analogs and Derivatives

Rational design plays a crucial role in the synthesis of cyclodipeptide analogs and derivatives with tailored properties and enhanced biological activities. This approach involves designing new cyclodipeptide structures based on an understanding of structure-activity relationships, target interactions, and desired physicochemical properties. mdpi.com, najah.edu

Rational design strategies can involve modifying the amino acid composition, incorporating non-proteinogenic amino acids, altering side chains, or introducing specific functional groups onto the cyclodipeptide scaffold. mdpi.com By understanding how structural features influence properties like rigidity, stability, and interactions with biological targets, researchers can design and synthesize analogs with improved potency, selectivity, or other desirable characteristics. mdpi.com, najah.edu, researchgate.net

Molecular Interactions and Biological Mechanisms of Action of Cyclodipeptides

Receptor and Enzyme Binding Dynamics and Specificity

The biological activities of cyclodipeptides are often mediated through specific interactions with receptors and enzymes. The rigid and constrained structure of the 2,5-diketopiperazine ring allows CDPs to mimic secondary structural motifs, such as β-turns, which are prevalent in many bioactive molecules, facilitating precise binding to target sites mdpi.com. The two cis-amide bonds within the CDP ring provide two hydrogen bond acceptor and two hydrogen bond donor sites, which are critical for these interactions itjfs.com.

Cyclodipeptide synthases (CDPSs) are key enzymes in the biosynthesis of CDPs, utilizing aminoacylated tRNAs as substrates mdpi.comnih.govacs.orgnih.gov. CDPSs typically possess two surface-accessible pockets, P1 and P2, which accommodate the two aminoacyl moieties of the aa-tRNA substrates mdpi.comnih.gov. The P1 pocket is often deep and hydrophobic, showing high specificity for the first aminoacyl moiety, while the P2 pocket is generally larger and wider, exhibiting less stringent specificity for the second substrate nih.govresearchgate.netacs.org. However, the specificity can vary, with some CDPSs showing strong specificity for both substrates . Residues within these pockets are crucial for substrate selection and enzyme activity acs.org. For instance, specific residues in the P2 pocket have been identified as pivotal for substrate selectivity in certain CDPSs acs.org. The interaction between the tRNA moiety and basic residues on the surface of CDPSs is also thought to facilitate binding nih.gov.

Beyond their own synthesis, CDPs can interact with various other enzymes and receptors to exert their biological effects. For example, some CDPs act as antagonists of human oxytocin (B344502) receptors nih.gov. The ability of CDPs to interact with kinases, G protein-coupled receptors, chromatin-modifying enzymes, and proteases suggests their potential to modulate a wide range of cellular processes mdpi.com.

Modulation of Intracellular Signaling Cascades and Pathways

Cyclodipeptides have been shown to modulate various intracellular signaling cascades and pathways, contributing to their diverse biological activities. One prominent pathway affected by CDPs is the PI3K/Akt/mTOR pathway, which plays a critical role in cell growth, proliferation, survival, and metabolism mdpi.compreprints.orgresearchgate.net. Studies have demonstrated that CDPs, such as those produced by Pseudomonas aeruginosa PAO1, can inhibit the phosphorylation of key kinases in this pathway, including Akt and S6k mdpi.compreprints.orgresearchgate.netnih.gov. This inhibition is associated with decreased cell viability and the induction of apoptosis in cancer cells mdpi.compreprints.orgresearchgate.netnih.gov.

In the context of neuroprotection, CDPs can intervene in the crosstalk between the nuclear factor-like 2 (Nrf2) and NF-κB signaling pathways researchgate.netresearchgate.net. By enhancing antioxidant protection via Nrf2 activation and depressing the proinflammatory response mediated by NF-κB, CDPs can protect neuronal cells researchgate.netresearchgate.net.

Furthermore, CDPs can influence pathways involved in cancer development and progression, such as those involving oncogenes and tumor suppressors . The mechanistic target of rapamycin (B549165) (mTOR) is a master regulator implicated in cancer, and its dysregulation is frequently observed . Bacterial CDPs have been shown to target and restore multiple cell-signaling pathways during melanoma development, suggesting their potential as antiproliferative agents .

Mechanistic Insights into Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Cyclodipeptides exhibit antimicrobial properties against a range of pathogens, including bacteria, fungi, and viruses itjfs.comnih.govnih.govitjfs.com. The mechanisms underlying their antimicrobial activity are varied and depend on the specific CDP and target organism.

For antibacterial activity, CDPs are believed to preferentially act on bacterial membranes, increasing their permeability and leading to the collapse of ion potentials and rapid cell death nih.govfrontiersin.org. This preferential action on bacterial membranes compared to mammalian cells contributes to their potential as selective antimicrobial agents nih.govfrontiersin.org. Certain amino acids commonly found in CDPs, such as proline, arginine, and tryptophan, are thought to contribute to their antimicrobial effects itjfs.comitjfs.com. Proline-containing CDPs like cyclo(Pro-Met), cyclo(Pro-Tyr), cyclo(Pro-Leu), and cyclo(Pro-Phe) have demonstrated strong antibacterial potential against various pathogenic bacteria itjfs.comitjfs.com.

CDPs can also interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factors and biofilm formation nih.govresearchgate.netmdpi.com. By affecting QS systems and cell-cell signaling, CDPs offer an alternative approach to combatting bacterial infections and biofilms mdpi.com.

The mechanism of antifungal activity of cyclodipeptides is less completely understood researchgate.net. However, some studies suggest that CDPs may act via receptor mediation followed by activation of intracellular signaling and membrane disruption researchgate.net. Specific CDPs, such as cyclo(Phe-Pro) and cyclo(Val-Pro), have shown excellent antifungal action against fungi like G. boninense and C. albicans itjfs.com. Combinations of multiple CDPs can exhibit higher antifungal activity than single compounds . Some CDPs can also inhibit fungal biofilm formation by decreasing the expression of virulence genes .

The antiviral mechanism of cyclodipeptides is not fully elucidated, but it is thought to involve the inhibition of specific stages of the viral life cycle, including attachment, entry, and replication itjfs.comitjfs.com. CDPs may also interfere with essential viral enzymes like proteases and reverse transcriptases itjfs.comitjfs.com. Examples include cyclo(Pro-Val) and cyclo(Phe-Pro), which have shown antiviral activity against viruses such as HSV, influenza virus, and HIV itjfs.com. Cyclo(l-Tyr-l-Pro) has demonstrated potent activity against the HCV NS3-4A protease, suggesting a mechanism involving the targeting of viral replication mdpi.com.

Molecular Basis of Anti-inflammatory Effects

Cyclodipeptides have been recognized for their anti-inflammatory properties itjfs.comnih.govresearchgate.netitjfs.com. The molecular basis of these effects can involve the modulation of inflammatory signaling pathways. As mentioned earlier, CDPs can influence the NF-κB signaling pathway, a key regulator of the inflammatory response nih.govresearchgate.netresearchgate.net. By depressing NF-κB activation, CDPs can reduce the production of inflammatory mediators such as reactive oxygen species (ROS), nitric oxide (NO), and cytokines researchgate.netresearchgate.net.

Cyclo(His-Pro) is an example of a CDP that has demonstrated anti-inflammatory activity acs.orgoup.com. Its ability to modulate inflammatory responses contributes to its potential therapeutic applications.

Elucidation of Antioxidant Properties at the Cellular Level

Cyclodipeptides possess antioxidant properties, contributing to cellular protection against oxidative stress itjfs.comnih.govresearchgate.netitjfs.com. These effects can be mediated through various mechanisms, including radical scavenging and metal chelation, which reduce oxidative reactions mdpi.com.

CDPs containing the dihydroxyphenylalanine (DOPA) catechol moiety, such as cyclo(Tyr-Phe), are known for their potent antioxidant activity due to their strong radical-scavenging abilities itjfs.com. Other CDPs, like cyclo(Gly-Pro), have also demonstrated antioxidant activity itjfs.com.

At the cellular level, the antioxidant properties of CDPs can be linked to their ability to enhance antioxidant protection through the activation of pathways like the Nrf2 signaling pathway nih.govresearchgate.netresearchgate.net. Nrf2 activation leads to the increased expression of antioxidant enzymes, helping to combat oxidative damage researchgate.netresearchgate.net. Cyclo(His-Pro), for instance, has been suggested to enhance the expression of small heat shock proteins and antioxidant protection at the cellular level researchgate.net. Some studies also indicate that the antioxidant properties of CDPs might be related to their ability to mediate oxidative stress-induced cellular damage researchgate.net.

Neuroprotective Mechanisms and Neurological Modulations

Cyclodipeptides have shown significant potential as neuroprotective agents and can modulate neurological functions itjfs.comacs.orgnih.govresearchgate.netitjfs.com. Their ability to cross the blood-brain barrier is a crucial factor for their effects on the central nervous system mdpi.comnih.govoup.com.

One of the key neuroprotective mechanisms involves the modulation of inflammatory responses in glial cells, such as microglia researchgate.netresearchgate.net. By intervening in the crosstalk between Nrf2 and NF-κB signaling, CDPs can enhance antioxidant defenses and suppress neuroinflammation, thereby protecting neurons from damage researchgate.netresearchgate.net.

Specific CDPs, such as cyclo(His-Pro) and cyclo(Pro-Phe), have demonstrated protective effects in experimental models of nervous system lesions itjfs.com. Cyclo(His-Pro), an endogenous CDP found in the brain and other body fluids, plays roles in pain awareness, body temperature regulation, food intake, and modulating prolactin secretion mdpi.comnih.gov. It has been investigated for its potential in treating neurological disorders like Alzheimer's disease and schizophrenia itjfs.comnih.govresearchgate.net. Its neuroprotective effects may be related to mechanisms involving apoptosis and necrosis, DNA repair, oxidative stress, ER stress and unfolded protein response, mitochondrial energy metabolism, and immunity pathways nih.gov.

Other potential targets for the neuroprotective effects of CDPs include the sigma-1 receptor (SIGMA1), a chaperone protein implicated in neurological and psychiatric disorders like schizophrenia mdpi.com. SIGMA1 modulates neurotransmitter systems and cellular signaling pathways, and its interaction with CDPs could contribute to therapeutic interventions mdpi.com.

Cellular Mechanisms of Antitumor and Cytotoxic Activity, including Apoptosis Induction

Cyclodipeptides have demonstrated antitumor and cytotoxic activities against various cancer cell lines, often by inducing apoptosis nih.govnih.govresearchgate.netnih.govitjfs.comfrontiersin.orgmdpi.com. The cellular mechanisms underlying these effects are diverse and can involve the modulation of multiple pathways.

A primary mechanism of action involves the induction of apoptosis, or programmed cell death, in cancer cells mdpi.compreprints.orgresearchgate.netnih.govitjfs.comnih.gov. Proline-containing CDPs, particularly cyclo(Pro-Phe), have shown potency in inducing apoptosis by activating caspase-3 itjfs.com. CDPs from Pseudomonas aeruginosa PAO1 have been shown to induce apoptosis through an intrinsic pathway dependent on caspase-9 and caspase-3 activation, affecting mitochondrial function mdpi.comnih.gov.

Modulation of the PI3K/Akt/mTOR signaling pathway is another significant mechanism for the antitumor effects of CDPs mdpi.compreprints.orgresearchgate.netnih.gov. By inhibiting the phosphorylation of key kinases in this pathway, CDPs can block cell proliferation and induce cell death mdpi.compreprints.orgresearchgate.netnih.gov.

Some CDPs can also affect the cell cycle, arresting cancer cells at specific phases, such as the G0-G1 transition mdpi.comresearchgate.netnih.gov. This cell cycle arrest contributes to the inhibition of cancer cell proliferation.

Other mechanisms include the potential involvement of microtubule polymerization mdpi.com. Additionally, certain fungal CDPs, such as epipolythiodioxopiperazines (ETPs), have shown cytotoxic effects by acting as transcriptional antagonists that block the interaction of coactivators with transcription factors critical for cancer progression mdpi.com. Some CDPs, like spirotryprostatins, exhibit cytotoxic activity by inhibiting the mammalian cell cycle at the G2/M phase mdpi.com.

The cytotoxic effects of CDPs can also be associated with an increase in oxidative stress in some cell lines mdpi.com. However, conversely, beneficial effects related to ROS scavenging have also been observed mdpi.com.

The specific mechanisms can vary depending on the structure of the CDP and the type of cancer cell. For instance, cyclo(Tyr-Cys) has shown antitumor activity against different cancer cell lines, while cyclo(Phe-Pro) has been effective against others, inducing apoptosis itjfs.com. Cyclo(Pro-Arg) and cyclo(Tyr-Phe) have also displayed antitumor activity through mechanisms involving apoptosis induction itjfs.com.

Disruption and Modulation of Bacterial Quorum Sensing Systems

Bacterial quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors in response to changes in cell density nih.govscielo.br. This process is mediated by the production, secretion, and detection of signaling molecules known as autoinducers nih.govscielo.br. Cyclodipeptides have emerged as molecules capable of disrupting or modulating bacterial quorum sensing systems mdpi.comresearchgate.net.

Some cyclodipeptides can act as diffusible molecules involved in bacterial cell-to-cell communication, potentially serving as a new class of quorum-sensing signals or interspecies signals mdpi.com. Studies have shown that certain diketopiperazines can bind with LuxR receptors, which are key components of quorum sensing systems in Gram-negative bacteria, subsequently activating or suppressing the system researchgate.netfrontiersin.org.

For instance, Pseudomonas aeruginosa, an opportunistic pathogen, utilizes a complex network of quorum sensing receptors and regulators, including LuxR-type systems nih.govresearchgate.net. Cyclodipeptides produced by P. aeruginosa have been shown to modulate plant growth, and this effect is linked to their interaction with plant signaling pathways, potentially involving crosstalk with bacterial quorum sensing researchgate.netpeerj.com. Specific cyclodipeptides like cyclo(L-Pro-L-Tyr), cyclo(L-Pro-L-Val), and cyclo(L-Pro-L-Phe), produced by P. aeruginosa, have been implicated in activating auxin-inducible markers in plants, suggesting a role in inter-kingdom signaling that may be connected to bacterial QS researchgate.netpeerj.com.

While some reports suggested that certain cyclodipeptides could activate or inhibit LuxR-type proteins in biosensor strains, often at higher concentrations than native autoinducers, other research has presented contrasting findings. One study found that native diketopiperazines did not exhibit agonistic or antagonistic activities in bacterial reporter gene assays, although non-natural halogenated derivatives of cyclo(L-Pro-L-Phe) were capable of inhibiting luminescence in Vibrio fischeri researchgate.net. This inhibition did not appear to involve competition with the natural autoinducer, suggesting alternative mechanisms of action researchgate.net.

Despite some conflicting findings regarding their direct role as primary QS signals, the ability of cyclodipeptides to influence LuxR-type receptors and impact QS-regulated behaviors, such as biofilm formation and virulence factor production, highlights their potential as modulators of bacterial communication scielo.brfrontiersin.orgunc.edu. The disruption of quorum sensing is considered a promising strategy to control bacterial pathogenicity and overcome antibiotic resistance frontiersin.org.

Mechanisms Facilitating Transmembrane Transport, such as Blood-Brain Barrier Permeability

The ability of cyclodipeptides to cross biological membranes, including the blood-brain barrier (BBB), is a significant aspect of their biological activity and therapeutic potential mdpi.comnature.commdpi.com. The rigid and constrained structure of cyclodipeptides, along with their lipophilicity which can be tuned by the constituent amino acids, contributes to their capacity for transmembrane transport wikipedia.orgnature.comnih.govmdpi.com.

Cyclodipeptides have been recognized for their potential to facilitate transmembrane transport, which is particularly relevant for delivering therapeutic molecules to challenging sites like the central nervous system mdpi.commdpi.commdpi.com. The blood-brain barrier is a highly selective interface that restricts the passage of many substances from the bloodstream into the brain, posing a major challenge for drug delivery to neurological targets mdpi.commdpi.com.

Research indicates that cyclodipeptides can exhibit blood-brain barrier permeability nature.comresearchgate.netmdpi.com. This characteristic makes them attractive scaffolds for the design of new drugs or as carriers for other molecules that otherwise have limited brain penetration mdpi.commdpi.comresearchgate.net. While the precise mechanisms facilitating cyclodipeptide transport across the BBB are still under investigation, their small size, lipophilicity, and stable cyclic structure are likely contributing factors enabling passive diffusion across the lipid bilayer wikipedia.orgmdpi.comresearchgate.netpnas.org.

Studies exploring the transport of cyclic peptides across the BBB have provided insights into the factors influencing their permeability. For example, investigations into cyclic cell-penetrating peptides have shown varying degrees of BBB transport, suggesting that structural features play a crucial role mdpi.com. Although these studies may not exclusively focus on cyclodipeptides, the principles of membrane transport for small cyclic peptides are relevant.

The potential for cyclodipeptides to cross the BBB has implications for their neuroprotective and neurodegenerative disease-related activities that have been observed mdpi.com. For instance, cyclo(His-Pro) has been shown to have effects within the central nervous system, influencing various physiological processes, which suggests its ability to traverse the BBB unc.edu.

Further detailed research, including quantitative studies and investigations into specific transport pathways (e.g., passive diffusion, carrier-mediated transport, or active transport), is needed to fully elucidate the mechanisms by which different cyclodipeptides cross biological membranes, including the blood-brain barrier.

Supramolecular Assembly and Advanced Material Science Applications of Cyclodipeptides

Non-Covalent Interactions Driving Assembly: Hydrogen Bonding, Pi-Pi Stacking, and Hydrophobic Interactions

The self-assembly of cyclodipeptides is primarily mediated by a range of non-covalent interactions. researchgate.netpreprints.org These interactions include hydrogen bonding, π-π stacking, hydrophobic interactions, van der Waals forces, and electrostatic interactions. units.itresearchgate.netacs.orgpreprints.orgresearchgate.net

Hydrogen Bonding: The amide groups within the cyclodipeptide ring provide hydrogen bond donors (N-H) and acceptors (C=O). These directional interactions are fundamental to the self-assembly process, facilitating the formation of defined networks and ordered structures, such as β-sheet-like arrangements in the case of nanotube formation. researchgate.netacs.orgnih.govrsc.org Intermolecular amide-amide hydrogen bonds between adjacent cyclodipeptide molecules enable the formation of ordered molecular structures. rsc.org

Pi-Pi Stacking: Aromatic amino acid side chains, such as phenylalanine and tyrosine, can engage in π-π stacking interactions. units.itnih.govresearchgate.net These interactions contribute to the stability of assembled structures, particularly in systems containing aromatic residues. units.itnih.gov Studies on cyclo(Phe-Phe) have highlighted the significant role of π-π stacking in the solid-state assembly. units.it

Hydrophobic Interactions: Hydrophobic side chains of amino acids can drive the self-assembly process, particularly in aqueous environments, by minimizing contact with water molecules. units.itacs.orgnih.govresearchgate.net Hydrophobic interactions can guide the hierarchical organization of individual self-assembled units into larger structures. nih.gov Alkyl chains can be introduced to increase the hydrophobicity of cyclodipeptides, influencing their gelling behavior. units.it

Other non-covalent forces, such as CH-π and dipole-dipole interactions, can also play a role in the self-assembly of cyclodipeptides. units.it The balance and interplay of these various non-covalent interactions dictate the final assembled morphology and the properties of the resulting supramolecular material. researchgate.net

Formation and Properties of Cyclodipeptide-Based Molecular Gels (Hydrogels, Organogels)

Cyclodipeptides are widely reported as self-assembling building blocks capable of forming molecular gels, including hydrogels and organogels. units.itmdpi.commdpi.com These gels are viscoelastic materials where a liquid phase (water in hydrogels, organic solvent in organogels) is immobilized within a three-dimensional network formed by the self-assembly of cyclodipeptide molecules. acs.org The driving force for gel formation is the establishment of non-covalent interactions between cyclodipeptide units, leading to the formation of a stable network that entraps the solvent. units.itmdpi.com

Numerous examples of cyclodipeptide-based gels have been reported, with the type of gel (hydrogel or organogel) often depending on the amino acid composition and the solvent system. units.itmdpi.com For instance, hydrogels have been obtained from cyclodipeptides containing phenylalanine and a hydrophilic amino acid, while aliphatic amino acids have been useful for obtaining organogels. mdpi.com Aromatic amino acids like tryptophan and tyrosine have been used to form both hydrogels and organogels. mdpi.com Cyclo(Phe-Phe) and cyclo(Leu-Phe) have also been shown to form hydrogels in phosphate-buffered saline and organogels in oil. mdpi.com

The properties of cyclodipeptide gels, such as their thermal stability and viscoelasticity, are influenced by the specific cyclodipeptide structure and the nature of the self-assembled network. units.itacs.org For example, cyclo(Phe-Glu) forms stable hydrogels at pH 6, while cyclo(Phe-Lys) gels are stable at pH 8-11. mdpi.com Blending these two cyclodipeptides can result in hydrogels with a wider pH stability range. mdpi.com Some cyclodipeptide hydrogels, such as cyclo(Phe-Leu), exhibit self-healing ability and rheological stability over a range of temperatures. mdpi.com

The formation of the self-assembled fibrous network responsible for gelation has been investigated using techniques like scanning electron microscopy. acs.org Temperature-dependent nuclear magnetic resonance spectroscopy has been used to evaluate the role of intermolecular hydrogen bonding as a major driving force for gelation. acs.org

Here is a representative table of gelling cyclodipeptides:

| Cyclodipeptide | Amino Acid Composition | Gel Type(s) | Key Interactions |

| Cyclo(Phe-Phe) | Phenylalanine, Phenylalanine | Hydrogel, Organogel | Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions units.itmdpi.com |

| Cyclo(Leu-Phe) | Leucine, Phenylalanine | Hydrogel, Organogel | Hydrogen Bonding, Aromatic Interactions mdpi.com |

| Cyclo(Tyr-Trp) | Tyrosine, Tryptophan | Hydrogel | Hydrogen Bonding, Aromatic Interactions units.it |

| Cyclo(Leu-Leu) | Leucine, Leucine | Organogel | Hydrogen Bonding, Van der Waals Forces units.itmdpi.com |

| Cyclo(Phe-Glu) | Phenylalanine, Glutamic Acid | Hydrogel | Hydrogen Bonding, Electrostatic Interactions mdpi.com |

| Cyclo(Phe-Lys) | Phenylalanine, Lysine | Hydrogel | Hydrogen Bonding, Electrostatic Interactions mdpi.com |

| Cyclo(Ala-Leu) | Alanine, Leucine | Organogel | Hydrophobic Effects researchgate.net |

This table illustrates the diversity of cyclodipeptides capable of forming gels and highlights the role of different amino acid side chains in directing the type of gel formed.

Engineering of Cyclodipeptide-Derived Nanoarchitectures (Nanotubes, Nanospheres, Nanosheets)

Cyclodipeptides can self-assemble into a variety of well-defined nanoarchitectures, including nanotubes, nanospheres, and nanosheets. units.itresearchgate.net This ability to form diverse nanoscale structures is a key aspect of their utility in advanced material science. The specific morphology of the self-assembled structure is influenced by factors such as the amino acid sequence, solvent conditions, concentration, and temperature. researchgate.net

Nanotubes: Self-assembling cyclic peptides, including cyclodipeptides, are important building blocks for constructing synthetic nanotubes. acs.org The formation of nanotubular structures is often driven by β-sheet-like hydrogen bonding interactions between cyclodipeptide units. acs.org For instance, cyclic α-alt(d,l)-peptides have been shown to arrange in continuous β-sheet-like nanotubes stabilized by extensive hydrogen bonding. acs.org The hydrophobic side chains of cyclic peptides can shield hydrogen bonds from water, contributing to the stability of nanotubes in aqueous environments. acs.org Rational design of the chemical structures of cyclic peptides can lead to nanotubes with different diameters and structures. nih.gov Cyclodipeptide-polydiacetylene conjugates have been shown to form supramolecular nanotubes driven by hydrogen bonding and π-π stacking. rsc.org

Nanospheres: While nanotubes and nanofibers are commonly reported, cyclodipeptides can also form nanospheres. The specific conditions that favor nanosphere formation over other morphologies depend on the interplay of self-assembly forces and the molecular design.

Nanosheets: Cyclodipeptide molecules can self-assemble into layered nanostructures and microstructures, which can include nanosheets. nih.gov The formation of nanoribbons, which can be considered a type of nanosheet, can be driven by multiple non-covalent interactions, including hydrogen bonding and aromatic packing. nih.gov

The engineering of these nanoarchitectures allows for the creation of materials with tailored properties for various applications. The ability to control the size, shape, and surface chemistry of these cyclodipeptide-derived nanostructures is crucial for their functionalization and integration into advanced materials.

Applications in the Development of Advanced Biomaterials and Regenerative Medicine

The biocompatibility, biodegradability, and self-assembly properties of cyclodipeptides make them promising candidates for applications in advanced biomaterials and regenerative medicine. units.itmdpi.compreprints.org Cyclodipeptide-based materials can mimic aspects of the native extracellular matrix (ECM), providing a supportive environment for cell growth and tissue regeneration. mdpi.comnih.gov

Specific applications include:

Tissue Engineering: Self-assembling peptides, including cyclodipeptides, can form hydrogels that serve as scaffolds for tissue engineering. preprints.orgnih.gov These hydrogels can provide a three-dimensional environment that supports cell encapsulation, proliferation, and differentiation. nih.gov

Drug Delivery: Cyclodipeptide-based self-assemblies can be used as carriers for drug delivery. researchgate.netpreprints.orgacs.org Their ability to form gels and nanoarchitectures allows for the encapsulation and controlled release of therapeutic agents. nih.gov In situ gelation properties of some cyclodipeptide-based supergelators have been highlighted for their potential in drug delivery applications. acs.org

Regenerative Medicine: Short peptides, including cyclodipeptides, can play a supporting role in stimulating stem cell activity and guiding stem cell fate, which is relevant for regenerative medicine approaches. researchgate.net They can be used as modifiers of scaffolds and modulators of biomaterials in stem cell engineering. researchgate.net

Other Biomedical Applications: Cyclodipeptides and their self-assembled structures are being explored for applications in biosensors and diagnostic devices. preprints.org Their unique properties, such as photoluminescence and piezoelectricity, can be harnessed for these purposes. preprints.org

The potential for chemical modification and functionalization of cyclodipeptides further expands their utility in creating smart and functional biomaterials with tailored properties for specific biomedical applications. units.it

Advanced Research Methodologies and Computational Approaches in Cyclodipeptide Studies

Spectroscopic Techniques for Structural and Conformational Analysis (Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational preferences of cyclic dipeptides in solution. researchgate.netnih.govacs.org By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) correlations, researchers can gain insights into the spatial arrangement of atoms and the dynamic behavior of the cyclic ring and amino acid side chains. researchgate.net For instance, characteristic long-range coupling constants and NOE correlations can help determine the absolute configuration and conformation of a cyclic dipeptide. researchgate.net Two-dimensional NMR techniques, such as COSY, can distinguish between dipeptide isomers based on the chemical shifts of α-protons. researchgate.net

Electronic Circular Dichroism (ECD) spectroscopy is particularly valuable for studying the conformational properties of chiral molecules like cyclic dipeptides, especially concerning the diketopiperazine ring and the orientation of side chains. researchgate.netacs.orgrsc.org ECD spectra are sensitive to the secondary structure and can indicate the presence of specific conformations, such as β-turns, which are common motifs in peptides. acs.orgrsc.org Combining ECD with vibrational circular dichroism (VCD) and Raman optical activity (ROA) spectroscopies can provide a more complete picture of molecular behavior and aid in determining absolute configurations. researchgate.netrsc.orgresearchgate.net The interpretation of ECD and VCD spectra is often enhanced by theoretical calculations. researchgate.net

Microscopic Characterization Techniques for Self-Assembled Structures (Field Emission Scanning Electron Microscopy (FESEM))

Field Emission Scanning Electron Microscopy (FESEM) is a key technique for visualizing the morphology and architecture of self-assembled structures formed by cyclic dipeptides. eie.grresearchgate.netnih.gov Cyclic dipeptides can self-assemble into various ordered nanostructures, such as nanotubes and nanofibrils, driven by non-covalent interactions like hydrogen bonding and π-π stacking, particularly in the case of aromatic residues like phenylalanine. eie.grnih.gov FESEM provides high-resolution images that allow researchers to observe the resulting macroscopic structures and understand how the molecular properties of the cyclic dipeptides influence their self-assembly behavior. eie.grresearchgate.netnih.gov Studies utilizing FESEM have shown that factors like molecular chirality and solvent composition can significantly affect the morphology of the self-assembled nanostructures. nih.gov

Computational Chemistry and Molecular Modeling Techniques

Computational methods play an indispensable role in complementing experimental studies of cyclic dipeptides, providing atomic-level insights into their electronic structure, conformational landscape, dynamics, and interactions.

Density Functional Theory (DFT) Calculations for Electronic and Conformational Analysis

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, optimized geometries, and relative energies of different conformers of cyclic dipeptides. researchgate.netdergipark.org.trnih.gov DFT can predict the energetically preferred conformations by analyzing the potential energy surface as a function of dihedral angles. researchgate.netdergipark.org.tr These calculations can also provide information about charge distribution and vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., IR and Raman) for validation. researchgate.netdergipark.org.trnih.gov DFT is particularly useful for understanding intramolecular interactions, such as hydrogen bonds, that stabilize specific conformations. Studies have employed DFT to examine the conformational preferences of various cyclic dipeptides, including those containing amino acids like glycine, valine, histidine, phenylalanine, tyrosine, and cysteine. researchgate.netdergipark.org.trnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interaction Studies

Molecular Dynamics (MD) simulations are essential for studying the dynamic behavior of cyclic dipeptides in various environments, including solution and interfaces. rsc.orgmdpi.comspringernature.comnih.gov MD simulations can provide insights into conformational flexibility, transitions between different conformational states, and interactions with solvent molecules or lipid bilayers. rsc.orgmdpi.comspringernature.comnih.gov Explicit solvent models in MD simulations are crucial for accurately describing the solution behavior of cyclic peptides, as solvent interactions can significantly influence their structures. nih.gov Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), are often used to overcome sampling limitations and explore the conformational space more effectively. rsc.orgspringernature.com MD simulations have been used to investigate the self-assembly of cyclic dipeptide nanotubes and their interactions with membranes, providing atomic-resolution information that is difficult to obtain experimentally. eie.grmdpi.com

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the binding modes and affinities of cyclic dipeptides with target molecules, such as proteins. nih.govresearchgate.netnih.gov This method helps in understanding the potential interactions between a cyclic dipeptide and a receptor's active site, which is crucial in drug discovery and the study of biological activity. nih.govnih.gov Docking simulations evaluate the interaction energy between the ligand (cyclic dipeptide) and the receptor, providing an estimate of binding affinity. researchgate.netnih.gov Molecular docking can be used for virtual screening of libraries of cyclic peptides to identify potential binders for a specific target. nih.gov Tools like CB-DOCK2 and AutoDock CrankPep (ADCP) are utilized for performing docking simulations with cyclic peptides. nih.govoup.com

Bioinformatics and Predictive Modeling for Cyclic Dipeptide Properties and Specificity

Bioinformatics and predictive modeling approaches leverage computational tools and algorithms to analyze large datasets of cyclic dipeptides and predict their properties and specificity. mdpi.comrsc.orgresearchgate.netnih.govacs.org These methods can involve analyzing amino acid sequences, structural features, and biological activity data to build models that predict various characteristics, such as membrane permeability or target interactions. rsc.orgacs.org Machine learning techniques are increasingly applied to predict cyclic peptide properties based on their sequences and structures. rsc.orgacs.org Bioinformatics approaches, such as network pharmacology and target prediction, can help explore the potential therapeutic applications of cyclic dipeptides by identifying their interactions with biological targets. nih.govmdpi.com Databases like CycPeptMPDB curate experimental data on cyclic peptide properties, which are valuable resources for developing and validating predictive models. rsc.orgacs.org Advanced models like HighFold and HighFold3 are being developed to accurately predict the 3D structures of cyclic peptides, including those with unnatural amino acids, which is crucial for understanding their structure-activity relationships and designing new peptide-based drugs. oup.combiorxiv.orgnih.gov

Applications of Genetic Engineering and Synthetic Biology in Cyclodipeptide Research

Genetic engineering and synthetic biology play a crucial role in advancing cyclodipeptide research by enabling the exploration of novel cyclodipeptide structures, improving production yields, and creating engineered pathways for the biosynthesis of complex derivatives. These approaches leverage the understanding of natural cyclodipeptide biosynthetic machinery, particularly NRPS and CDPS enzymes and associated tailoring enzymes. nih.govnih.gov

One significant application is the heterologous expression of cyclodipeptide biosynthetic gene clusters in amenable host organisms, such as Escherichia coli or Streptomyces albus. asm.orgresearchgate.netasm.org This allows for the production and characterization of cyclodipeptides and their derivatives that may be difficult to obtain from their native, often slow-growing or genetically intractable, producers. For instance, the cryptic saz gene cluster from Streptomyces leeuwenhoekii, encoding CDPS SazA and a fused prenyltransferase-methyltransferase SazB, was successfully expressed in S. albus, leading to the discovery of new prenylated indole (B1671886) alkaloids, including streptoazines A-C. asm.orgresearchgate.netnih.gov This demonstrates the power of heterologous expression in activating silent gene clusters and expanding the known chemical space of cyclodipeptides. asm.orgasm.orgresearchgate.net

Synthetic biology approaches are also employed to engineer biosynthetic pathways for the production of modified cyclodipeptides. This involves combining genes encoding CDPSs or NRPSs with genes for various tailoring enzymes (e.g., cytochrome P450s, prenyltransferases, methyltransferases, oxidoreductases) from different pathways or organisms. nih.govrsc.org This combinatorial biosynthesis strategy allows for the generation of libraries of cyclodipeptide derivatives with structural variations, potentially leading to compounds with improved or novel biological activities. rsc.orgacs.org

Engineered biosynthetic pathways have been designed to produce complex cyclodipeptide-containing natural products. For example, a study engineered an E. coli strain to produce (+)-brevianamides A and B, which contain a bicyclo[2.2.2]diazaoctane (BDO) core. biorxiv.org This pathway involved six enzymes from different organisms, including a cyclodipeptide synthase (NascA), a cyclodipeptide oxidase (DmtD2/DmtE2), and other tailoring enzymes. biorxiv.org The engineered strain produced (-)-dehydrobrevianamide E, a precursor to the brevianamides, with yields that could be further increased by optimizing metabolic pools within the host. biorxiv.org

The potential for high-yield bioproduction of cyclodipeptides in engineered microorganisms is a key focus. While natural biosynthesis often results in low yields, strategies involving metabolic engineering and synthetic biology aim to overcome this limitation. nih.govnih.gov Heterologous expression of some CDPSs in E. coli has shown relatively high in vivo yields, exceeding 100-200 mg/L in some cases. rsc.org

Research findings highlight the utility of these methods in discovering new cyclodipeptides and tailoring enzymes, as well as in developing efficient production platforms. The following table summarizes some examples of cyclodipeptides and related compounds discussed in the context of genetic engineering and synthetic biology applications:

| Compound Name | Producing Organism (Native or Engineered) | Biosynthetic Enzyme Class | Application/Research Focus |

| Streptoazines A-C | Streptomyces albus (Engineered) | CDPS (SazA), Tailoring (SazB) | Discovery via heterologous expression of cryptic gene cluster asm.orgresearchgate.net |

| cyclo(L-Trp-L-Trp) (cWW) | Streptomyces leeuwenhoekii (Native), S. albus (Engineered) | CDPS (SazA) | Precursor to streptoazines, studied in heterologous expression system asm.orgresearchgate.netnih.gov |

| (+)-Brevianamides A and B | Escherichia coli (Engineered) | CDPS (NascA), Tailoring Enzymes | Engineered biosynthetic pathway for complex DKP alkaloid production biorxiv.org |

| (-)-Dehydrobrevianamide E | Escherichia coli (Engineered) | CDPS (NascA), Tailoring Enzymes | Intermediate in engineered brevianamide (B1173143) pathway, yield optimization studied biorxiv.org |

| Purincyclamide | Streptomyces albus (Engineered) | CDPS, Tailoring Enzymes | Discovery and pathway elucidation via genome mining and heterologous expression acs.org |

| cyclo(L-Trp-L-Pro) | Aspergillus nidulans (Engineered) | NRPS, Tailoring (PTs) | Combinatorial biosynthesis for generating prenylated derivatives |

| cyclo(L-Trp-L-Ala) | Escherichia coli (Engineered) | CDPS | Produced by heterologously expressed CDPSs researchgate.net |

| cyclo(L-Trp-L-Tyr) | Escherichia coli (Engineered) | CDPS | Produced by heterologously expressed CDPSs researchgate.net |

| Albonoursin (B1666814) | Streptomyces species (Native) | CDPS, Tailoring (CDO) | Example of a CDP synthesized by CDPS and tailoring enzyme mdpi.com |

| Thaxtomin A | Streptomyces species (Native) | NRPS, Tailoring (P450 TxtC) | Example of an NRPS-derived CDP with tailoring enzyme modification mdpi.com |

| Brevianamide F | Fungi (Native) | NRPS | Example of a dedicated NRPS pathway product mdpi.com |

Emerging Research Directions and Future Perspectives for Cyclodipeptides

Potential for Exploitation in Metabolic Engineering Strategies

Cyclodipeptides (CDPs), also known as diketopiperazines (DKPs), are small, stable cyclic peptides with a wide range of biological activities, making them attractive targets for metabolic engineering. mdpi.comitjfs.com These compounds are produced naturally by various organisms, including bacteria, fungi, and animals, as secondary metabolites or byproducts of protein metabolism. mdpi.com The biosynthesis of the core CDP structure is catalyzed by two main enzyme families: CDP synthases (CDPSs) and non-ribosomal peptide synthetases (NRPSs). mdpi.comresearchgate.net This core structure can be further diversified by tailoring enzymes, often encoded in the same gene clusters. mdpi.comresearchgate.net

Metabolic engineering strategies offer a promising avenue to overcome the low yields of CDPs from natural sources and to create novel derivatives with enhanced or new bioactivities. researchgate.net Key approaches include:

Overexpression of Biosynthetic Genes: Increasing the expression of genes encoding CDPSs, NRPSs, and associated tailoring enzymes in a host organism like E. coli can significantly boost the production of specific CDPs. biorxiv.org

Pathway Engineering: Combining genes from different organisms allows for the creation of novel biosynthetic pathways. For instance, co-expression of various CDPS genes with tailoring enzymes has resulted in the production of modified diketopiperazine derivatives. researchgate.net

Precursor Supply Enhancement: The production of CDPs can be limited by the availability of their amino acid precursors. Engineering the host's primary metabolism to increase the intracellular pools of specific amino acids can drive more flux towards CDP biosynthesis. mdpi.com

Blocking Competing Pathways: Downregulating or knocking out metabolic pathways that compete for the same precursors can redirect metabolic flux towards the desired CDP product. nih.gov

Enzyme Engineering: The substrate specificity of CDPS enzymes can be altered through structural-based engineering, enabling the production of novel CDPs. This represents a significant step towards directing the promiscuity of these enzymes to create desired molecules. chemrxiv.org

A notable example of metabolic engineering is the production of (+)-brevianamides A and B in Escherichia coli. This was achieved by designing an engineered biosynthetic pathway consisting of six enzymes from different organisms, including a cyclodipeptide synthase. biorxiv.org Furthermore, enhancing the supply of cofactors like NADPH has been shown to increase the titers of CDP precursors. biorxiv.org

The table below summarizes key enzymes and strategies involved in the metabolic engineering of cyclodipeptides and related compounds.

| Strategy | Enzyme/Pathway Component | Organism Source | Function | Reference |

| Gene Overexpression | Cyclodipeptide Synthase (CDPS) | Streptomyces cinnamoneus | Core synthesis of cyclodipeptide scaffold | researchgate.net |

| Pathway Engineering | Cyclodipeptide Oxidase (CDO) | Streptomyces cinnamoneus | Modification of cyclodipeptide core | researchgate.net |

| Precursor Enhancement | 1-Deoxy-d-xylulose 5-phosphate synthase (DXS) | Phaeodactylum tricornutum | Increases precursor supply for isoprenoid-containing CDPs | nih.gov |

| Blocking Competition | Downregulation of competing pathways | General strategy | Redirects precursors to target CDP | nih.gov |

| Enzyme Engineering | Para-CDPS | Parabacteroides sp. 20_3 | Altered substrate specificity for novel CDPs | chemrxiv.org |

Biotechnological Applications, including Biocatalysis and Fermentation Processes

The unique properties of cyclodipeptides (CDPs) make them valuable in various biotechnological applications, particularly in biocatalysis and fermentation. itjfs.comitjfs.com Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high specificity and mild reaction conditions. numberanalytics.commt.com

CDPs and the enzymes that synthesize them, cyclodipeptide synthases (CDPSs), are promising tools for biocatalysis. rsc.org CDPSs can be used to produce a diverse range of 2,5-diketopiperazines (2,5-DKPs), which can serve as chiral building blocks for the synthesis of more complex molecules. numberanalytics.comrsc.org The ability to engineer CDPSs to accept different amino acid substrates opens up possibilities for creating a vast library of novel CDPs with tailored properties. chemrxiv.org

In fermentation processes, CDPs are often naturally produced by microorganisms. itjfs.comulisboa.pt While sometimes considered byproducts, they can also contribute to the flavor profiles of fermented foods and beverages like cheese, beer, and cocoa. itjfs.com Research is ongoing to understand and control the formation of specific CDPs during fermentation to enhance desirable sensory characteristics. ulisboa.pt

Furthermore, microorganisms can be engineered to overproduce specific CDPs through fermentation. nih.gov This approach is being explored for the large-scale production of bioactive CDPs for applications in pharmaceuticals and agriculture. nih.gov High-density fermentation strategies, coupled with genetic engineering of the production strains, are being developed to improve yields and make the process economically viable. nih.gov

The antimicrobial properties of some CDPs are also relevant to fermentation. They can act as natural preservatives, inhibiting the growth of spoilage organisms. itjfs.com For example, CDPs isolated from Lactobacillus plantarum have shown antimicrobial activity against pathogenic bacteria.

The table below highlights some biotechnological applications of cyclodipeptides.

| Application Area | Specific Use | Key Cyclodipeptides/Enzymes | Significance | Reference |

| Biocatalysis | Synthesis of chiral compounds | Cyclodipeptide Synthases (CDPSs) | Provides enantiomerically pure building blocks for pharmaceuticals and fine chemicals. | numberanalytics.comrsc.org |

| Fermentation | Flavor enhancement in food | cyclo(Pro-Thr), cyclo(Ala-Ile), cyclo(Phe-Val), cyclo(Leu-Val) | Improves sensory properties of fermented products like cheese and beer. | itjfs.com |

| Fermentation | Production of bioactive compounds | Engineered microorganisms producing specific CDPs | Enables sustainable and scalable production of CDPs for various applications. | nih.gov |

| Food Preservation | Natural antimicrobial agents | CDPs from Lactobacillus plantarum | Offers a natural alternative to chemical preservatives to control foodborne pathogens. | itjfs.com |

Advancements in Agri-Food Science and Technology Applications

Cyclodipeptides (CDPs) are gaining significant attention in agri-food science due to their diverse biological activities and potential applications in improving food quality and agricultural sustainability. itjfs.comitjfs.com They are naturally present in a variety of fermented and processed foods, including cheese, cocoa, and coffee, where they can influence flavor and may offer health benefits. itjfs.commdpi.com

One of the most promising applications of CDPs in the agri-food sector is as natural antimicrobial agents. itjfs.com Several CDPs have demonstrated potent activity against a range of foodborne pathogens. For example, proline-containing CDPs like cyclo(Pro-Met), cyclo(Pro-Tyr), cyclo(Pro-Leu), and cyclo(Pro-Phe) are effective against bacteria such as P. aeruginosa, S. aureus, B. subtilis, and E. coli. itjfs.com The cyclodipeptide cyclo(Leu-Pro) has also shown significant antimicrobial activity against various bacterial pathogens. itjfs.com This suggests their potential use as natural preservatives to enhance food safety and extend shelf life. itjfs.com

Beyond their antimicrobial properties, CDPs are being explored for their role in promoting plant growth and protecting against plant diseases. itjfs.com This could lead to the development of novel, environmentally friendly bio-pesticides and bio-fertilizers, reducing the reliance on synthetic agrochemicals. cdp.itcambridge-design.com

In food technology, the self-assembly properties of certain CDPs are being investigated for creating innovative food structures and delivery systems for nutrients and flavors. itjfs.com Their ability to form gels and other supramolecular structures could be harnessed to develop new food textures and products. mdpi.com

The table below presents some specific applications of cyclodipeptides in agri-food science.

| Application | Specific Cyclodipeptide(s) | Target Organism(s) | Potential Benefit | Reference(s) |

| Food Preservation | cyclo(Pro-Met), cyclo(Pro-Tyr), cyclo(Pro-Leu), cyclo(Pro-Phe) | P. aeruginosa, S. aureus, B. subtilis, E. coli | Natural antimicrobial to prevent spoilage | itjfs.com |

| Food Preservation | cyclo(Leu-Pro) | E. fergusonii, S. enterica, E. faecalis, B. cereus, S. aureus | Broad-spectrum antibacterial agent | itjfs.comitjfs.com |

| Food Preservation | cyclo(Leu-Arg), cyclo(Trp-Arg) | Pathogenic bacteria | Potent natural antimicrobial agents | itjfs.com |

| Sustainable Agriculture | General CDPs | Crop plants and pathogens | Development of biopesticides and biofertilizers | itjfs.comcdp.it |

| Food Technology | General CDPs | Not applicable | Creation of novel food textures and delivery systems | itjfs.commdpi.com |

Development of Cyclodipeptides as Research Probes and Molecular Tools

The unique structural and chemical properties of cyclodipeptides (CDPs) make them promising candidates for development as research probes and molecular tools in various scientific disciplines. itjfs.com Their rigid and stable scaffold provides a robust platform for the attachment of reporter molecules, such as fluorescent dyes or radioisotopes, without significantly altering their biological activity. nih.gov

In the field of molecular imaging, radiolabeled CDPs are being investigated as probes for visualizing and studying biological processes in living organisms. cyclomedica.combccrc.ca For instance, a bicyclic CDP analog conjugated with a chelator for the radioisotope ¹⁷⁷Lu has been developed for targeted imaging of somatostatin (B550006) receptors, which are overexpressed in many neuroendocrine tumors. nih.gov This approach allows for non-invasive diagnosis and monitoring of disease progression.

The ability of CDPs to interact with specific biological targets, such as enzymes and receptors, makes them valuable as probes for studying protein function and localization. pnas.orgntnu.no By labeling a CDP that binds to a particular enzyme, researchers can track the enzyme's distribution and activity within cells or tissues.

Furthermore, the self-assembly properties of CDPs can be exploited to create nanostructures that can serve as platforms for sensing and diagnostics. mdpi.com These self-assembled materials could be designed to change their optical or electronic properties upon binding to a specific analyte, providing a signal for its detection.

The development of CDP-based research tools is an active area of research with the potential to provide new insights into complex biological systems and to facilitate the discovery of new therapeutic targets.

Role in Host-Guest Chemistry and Chiral Recognition Phenomena

The rigid, well-defined structure of cyclodipeptides (CDPs) makes them excellent candidates for applications in host-guest chemistry and chiral recognition. researchgate.netresearchgate.net Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule, driven by non-covalent interactions. researchgate.net The CDP scaffold, with its hydrogen bond donors and acceptors and the potential for various side-chain functionalities, can be tailored to create specific binding pockets for a variety of guest molecules. itjfs.com

A particularly important aspect of CDP host-guest chemistry is chiral recognition, which is the ability of a chiral host molecule to differentiate between the enantiomers (non-superimposable mirror images) of a chiral guest. researchgate.netnih.gov This is a fundamental process in biology and is crucial for applications in areas such as asymmetric catalysis and the separation of racemic mixtures in the pharmaceutical industry. rsc.org

Theoretical and experimental studies have shown that cyclopeptides, including derivatives of CDPs, can act as hosts to recognize and differentiate between the enantiomers of various guest molecules, such as amphetamine and ibuprofen. researchgate.netresearchgate.net The specificity of this recognition is determined by the precise arrangement of interacting groups on both the host and the guest, leading to differences in the stability of the diastereomeric host-guest complexes. researchgate.net

The self-assembly of CDPs can also lead to the formation of supramolecular structures with chiral cavities that can be used for chiral recognition. researchgate.net For example, homochiral cyclodipeptides have been shown to self-assemble into helical microstructures. researchgate.net These chiral superstructures can act as matrices to accommodate guest molecules, leading to efficient chirality transfer and potentially enabling the development of materials with unique chiroptical properties. researchgate.net

The ability to design and synthesize CDPs with specific host-guest properties and chiral recognition capabilities opens up exciting possibilities for the development of new sensors, catalysts, and separation materials. nih.gov

Integration into Multifunctional Advanced Materials and Devices

The inherent properties of cyclodipeptides (CDPs), such as their structural rigidity, stability, and capacity for self-assembly, make them attractive building blocks for the creation of multifunctional advanced materials and devices. itjfs.comresearchgate.net Researchers are exploring ways to integrate CDPs into polymers and other materials to impart specific functionalities. nih.govnih.gov

One area of focus is the development of CDP-based polymers for drug delivery. nih.govnih.gov For example, linear polymers containing β-cyclodextrins (a type of cyclic oligosaccharide with some structural similarities to CDPs in terms of forming host-guest complexes) have been synthesized. These cyclodextrin-based polymers (CDPs) can form nanoparticles that encapsulate hydrophobic drugs, increasing their solubility and protecting them from degradation. nih.govgoogle.com The release of the drug can be triggered by specific conditions, such as changes in pH or redox potential. nih.gov

The self-assembly of CDPs is a key feature being exploited for the bottom-up fabrication of novel materials. mdpi.comresearchgate.net Depending on the constituent amino acids and the solvent conditions, CDPs can self-assemble into a variety of nanostructures, including hydrogels, organogels, and fibers. mdpi.com These materials have potential applications in tissue engineering, as antimicrobial coatings, and in the development of new contrast agents for bioimaging. mdpi.com

Furthermore, the integration of CDPs with other materials, such as graphene oxide, is being investigated to create hybrid materials with enhanced properties. acs.org For instance, loading a CDP-rich fraction from Lactobacillus plantarum onto graphene oxide nanosheets has been shown to enhance the antimicrobial and antibiofilm activity of the CDPs.

The ability to tune the properties of CDP-based materials by changing the amino acid composition provides a high degree of control over their final characteristics. researchgate.net This versatility, combined with their biocompatibility, positions CDPs as promising components for the design of the next generation of advanced materials and devices for biomedical and biotechnological applications. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.